molecular formula C13H12ClNO3S B7765257 ethyl 2-(4-chloroanilino)-4-oxothiophene-3-carboxylate

ethyl 2-(4-chloroanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B7765257
M. Wt: 297.76 g/mol
InChI Key: KJEPGRNXDUXOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-[(2-hydroxyethyl)thio]-1-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, forming the intermediate 4-nitrophenyl-2-hydroxyethyl thioether. This intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-[(2-hydroxyethyl)thio]-1-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-Propanone, 3-[(2-hydroxyethyl)thio]-1-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-[(2-hydroxyethyl)thio]-1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The hydroxyethylthio group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-[(2-hydroxyethyl)thio]-1-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.

    1-Propanone, 3-[(2-hydroxyethyl)thio]-1-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-Propanone, 3-[(2-hydroxyethyl)thio]-1-(4-nitrophenyl)- is unique due to the presence of both a hydroxyethylthio group and a nitrophenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-4-oxothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEPGRNXDUXOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SCC1=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SCC1=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.